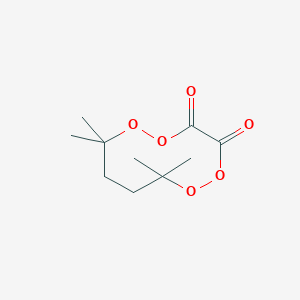![molecular formula C8H11NO2 B14689093 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 32394-22-2](/img/structure/B14689093.png)
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-nitrobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9NO2 It is a derivative of norbornene, featuring a nitro group and a methyl group attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of 5-methylbicyclo[2.2.1]hept-2-ene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced into the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methylbicyclo[2.2.1]hept-2-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobicyclo[2.2.1]hept-2-ene: Lacks the methyl group, which can influence its chemical and biological properties.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is unique due to the presence of both a nitro and a methyl group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32394-22-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1 |
InChI Key |
MMRAGIRATONQTI-KAVNDROISA-N |
Isomeric SMILES |
C[C@]1(CC2CC1C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1(CC2CC1C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


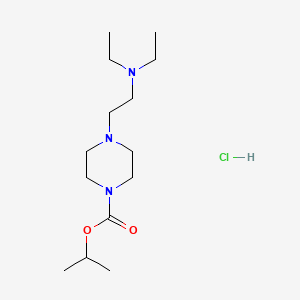

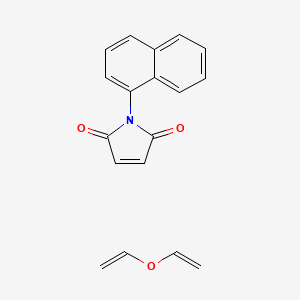
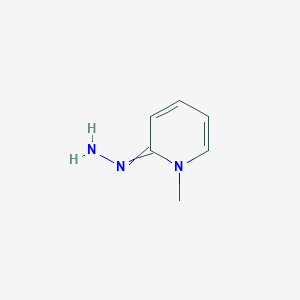

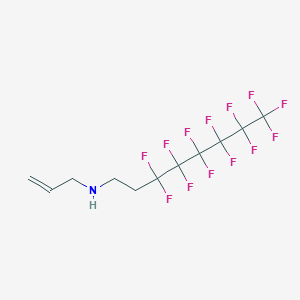
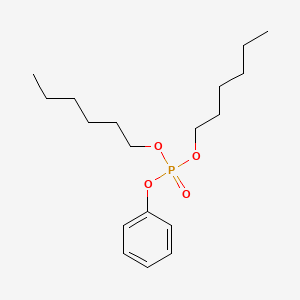


![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


